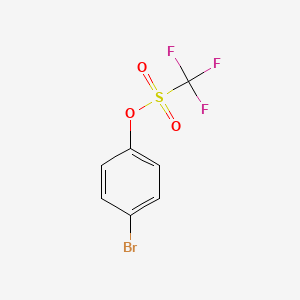

4-Bromophenyl trifluoromethanesulfonate

Übersicht

Beschreibung

4-Bromophenyl trifluoromethanesulfonate is a chemical compound used as a catalyst in organic synthesis . It is also an intermediate for the synthesis of other compounds, such as 4-bromobenzenesulfonyl chloride . It is used for HPLC derivatization .

Molecular Structure Analysis

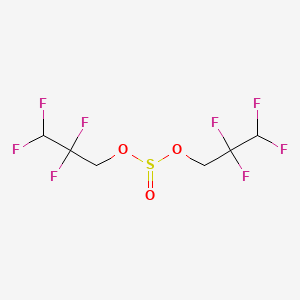

The molecular formula of 4-Bromophenyl trifluoromethanesulfonate is C7H4BrF3O3S . Its molecular weight is 305.07 . The SMILES string representation is FC(F)(F)S(=O)(=O)OCC(=O)c1ccc(Br)cc1 .Physical And Chemical Properties Analysis

4-Bromophenyl trifluoromethanesulfonate is a solid . It has a molecular weight of 305.07 . The compound’s density and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Derivatization in High-Performance Liquid Chromatography

4-Bromophenyl trifluoromethanesulfonate has been used in the derivatization of carboxylic acids for high-performance liquid chromatography. The reagent assists in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection, significantly enhancing analytical methodologies (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Lewis Acid Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate, a closely related compound, demonstrates high catalytic activity as a Lewis acid in organic synthesis, particularly in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. This property has been leveraged for selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its utility in complex organic synthesis processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Generation and Conversion of Glycosyl Triflates

The combination of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride has been used for the activation of thioglycosides via glycosyl triflates. This metal-free system efficiently generates glycosyl triflates, which are then converted to glycosides, demonstrating its potential in carbohydrate chemistry and glycosylation reactions (Crich & Smith, 2000).

Charge Density Analysis in Synthetic Chemistry

Bromoethyl sulfonium trifluoromethanesulfonate, another related compound, has been analyzed for its charge density, providing insights into its chemical reactivity. The study of this molecule, which acts as an efficient annulation reagent for the formation of heterocycles, contributes significantly to understanding the stereochemistry and electron density topology in synthetic chemistry (Ahmed et al., 2013).

Safety and Hazards

4-Bromophenyl trifluoromethanesulfonate is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known to be used as a derivatization reagent in high-performance liquid chromatography (hplc) .

Mode of Action

As a derivatization reagent, 4-Bromophenyl trifluoromethanesulfonate likely interacts with its targets through acylation . This involves the transfer of an acyl group from the reagent to the target molecule, altering its properties and making it suitable for detection or separation in HPLC.

Result of Action

The result of 4-Bromophenyl trifluoromethanesulfonate’s action is the modification of target molecules, enabling their detection or separation in HPLC

Action Environment

The action of 4-Bromophenyl trifluoromethanesulfonate can be influenced by environmental factors such as temperature and the presence of other chemicals . It is typically stored under an inert atmosphere at room temperature . The compound’s efficacy and stability can be affected by these and other factors, underscoring the importance of proper storage and handling.

Eigenschaften

IUPAC Name |

(4-bromophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUEWLAYXLXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926298 | |

| Record name | 4-Bromophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl trifluoromethanesulfonate | |

CAS RN |

66107-30-0, 129112-25-0 | |

| Record name | 4-Bromophenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66107-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)

![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)

![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)

![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)

![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)

![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)

![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)

![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)